(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C20H23ClN2O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of Fmoc-homoPiz HCl is the amine group in organic synthesis . The compound is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
Fmoc-homoPiz HCl interacts with its targets through a nucleophilic attack . The amine group attacks the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .
Biochemical Pathways
Fmoc-homoPiz HCl affects the peptide synthesis pathway . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Pharmacokinetics
It’s known that the fmoc group is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Result of Action
The result of Fmoc-homoPiz HCl’s action is the protection of the amine group , which allows for the synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Action Environment
The action of Fmoc-homoPiz HCl can be influenced by environmental factors such as moisture and heat . As it’s an acid chloride, it is sensitive to these conditions . Therefore, careful handling and storage conditions are necessary to maintain its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of fluorene with appropriate reagents to introduce the diazepane and carboxylate groups. The reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to ensure the purity and yield of the final product. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where different functional groups are introduced.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and processes, particularly in the context of drug discovery and development.
Industry: The compound is used in the production of materials and chemicals that require specific structural properties.
Comparison with Similar Compounds
(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Fluorene derivatives: These compounds share the fluorene core but differ in their functional groups and substituents.
Diazepane derivatives: These compounds contain the diazepane ring but may have different substituents or functional groups.
The uniqueness of this compound lies in its specific combination of the fluorene core and the diazepane ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(22-12-5-10-21-11-13-22)24-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19;/h1-4,6-9,19,21H,5,10-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCVRTILXSYIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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